molecular formula C14H20N2O3S B2512682 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-47-2

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

Cat. No.: B2512682
CAS No.: 1556097-47-2
M. Wt: 296.39
InChI Key: KZFPKJMNUPFIPR-UHFFFAOYSA-N
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Description

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a spirocyclic compound characterized by a unique fused bicyclic structure (spiro[3.4]octane core) with heteroatoms and functional groups that influence its reactivity and applications. The molecule contains a 2-oxa (oxygen) and two nitrogen atoms (5,8-diaza) within its spiro framework, along with an ethyl group at position 5 and a tosyl (p-toluenesulfonyl) group at position 7.

Properties

IUPAC Name

5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFPKJMNUPFIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tosyl group. Reaction conditions may vary, but common reagents include tosyl chloride, ethylamine, and appropriate solvents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

3.1. Ring-Opening Reactions

Spirocyclic compounds can undergo ring-opening reactions under various conditions. For example, thietanes, which are sulfur-containing analogs of oxetanes, can be synthesized through nucleophilic ring-opening reactions of oxiranes followed by intramolecular displacement .

3.2. Substitution Reactions

Substitution reactions are common in spirocyclic compounds. For instance, directing groups like 8-aminoquinoline and o-thioanisidine are used in C–H functionalization reactions to introduce new substituents onto the ring .

3.3. Cyclization Reactions

Cyclization is a key step in forming spirocyclic structures. The use of catalysts like BF₃·Et₂O can facilitate cyclization reactions, as seen in the synthesis of spirocyclic pyrrolidines .

Potential Chemical Reactions of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

Given its structure, This compound could potentially undergo reactions similar to those of other spirocyclic compounds:

  • Ring-Opening Reactions : The oxetane ring might be susceptible to nucleophilic attack, leading to ring-opening and the formation of linear products.

  • Substitution Reactions : The tosyl group could be replaced by other nucleophiles, altering the compound's properties.

  • Cyclization Reactions : While the compound is already cyclized, further reactions could modify its ring structure.

Data and Research Findings

Reaction Type Conditions Expected Products Yield
Ring-OpeningNucleophile, BaseLinear ProductsVariable
SubstitutionNucleophile, SolventSubstituted ProductsVariable
CyclizationCatalyst, SolventModified SpirocycleVariable

Note : The yields and conditions are speculative based on similar compounds and may require experimental verification.

Scientific Research Applications

Chemistry

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of more complex molecules, making it a useful precursor in various synthetic pathways. The compound can participate in several chemical reactions such as oxidation, reduction, substitution, and hydrolysis, which further enhances its utility in synthetic chemistry.

Biology

In biological research, this compound has shown potential in studying enzyme interactions and protein binding. Its unique structure enables it to fit into specific binding sites on enzymes or receptors, modulating their activity. Notably, studies have indicated its effectiveness against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) of 0.016 μg/mL, making it a promising candidate for antitubercular drug development.

Industry

In industrial applications, this compound can be utilized in the development of new materials and as a catalyst in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse functionalized products that are essential in material science.

Antitubercular Activity

A significant study evaluated the antitubercular efficacy of various diazaspiro compounds, including 5-Ethyl-8-tosyl derivatives. The results indicated that this compound had one of the lowest MIC values among tested derivatives, underscoring its potential as a lead compound for tuberculosis treatment.

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with acetylcholinesterase (AChE). Virtual screening indicated strong binding affinity at critical active sites, suggesting its utility as a therapeutic agent for Alzheimer's disease by inhibiting AChE activity.

Mechanism of Action

The mechanism of action of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Analogous Spiro Compounds

The table below compares 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane with structurally related spirocyclic derivatives, highlighting key differences in substituents, heteroatoms, and physicochemical properties:

Compound Name Core Structure Substituents Heteroatoms/Functional Groups Molecular Formula (Inferred) Molecular Weight (g/mol) Key Properties/Applications
This compound Spiro[3.4]octane Ethyl (C2H5), Tosyl (C7H7SO2) 2-oxa, 5,8-diaza ~C15H21N2O3S ~321.4 Potential intermediate in sulfonylation or alkylation reactions
5,8-Dioxa-2-thiaspiro[3.4]octane Spiro[3.4]octane None 5,8-dioxa, 2-thia C5H8O2S 132.18 PSA: 43.76 Ų; higher polarity due to sulfur
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane Spiro[3.4]octane Boc (C5H9O2N), Hydroxy (OH) 5-oxa, 2-aza C12H21NO5 259.30 Stabilized by Boc protection; priced at $540/100mg
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, Dimethylaminophenyl 7-oxa, 9-aza Complex (varies with R) Not reported UV/IR-characterized; used in cycloaddition reactions

Key Observations:

  • Heteroatom Composition : The target compound’s 2-oxa-5,8-diaza configuration contrasts with sulfur-containing analogs like 5,8-dioxa-2-thiaspiro[3.4]octane , which exhibits higher polar surface area (PSA) due to sulfur’s electronegativity .
  • Ring Size : Derivatives with larger spiro[4.5]decane cores (e.g., compounds) accommodate bulkier substituents like benzothiazolyl groups, enabling diverse electronic interactions .

Functional Group Analysis and Reactivity

  • Tosyl Group : The sulfonyl moiety in the target compound facilitates nucleophilic displacement reactions, making it valuable for constructing C–S or C–N bonds. This contrasts with Boc-protected spiro compounds, which require acidic conditions for deprotection .
  • Benzothiazolyl Analogs : Compounds from exhibit extended conjugation via benzothiazole rings, which may enhance UV absorption properties for analytical applications .

Physicochemical Property Differences

  • Polarity : Sulfur-containing 5,8-dioxa-2-thiaspiro[3.4]octane has a PSA of 43.76 Ų , while the target compound’s tosyl group may further increase PSA due to sulfonyl oxygen atoms.
  • LogP : The ethyl and tosyl groups likely raise the LogP of the target compound compared to hydroxyl- or Boc-substituted analogs, favoring lipid solubility.
  • Thermal Stability : Tosyl derivatives are generally stable at room temperature but decompose under basic conditions, whereas Boc-protected spiro compounds are heat-labile .

Biological Activity

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S and a molecular weight of approximately 296.12 g/mol. Its structure features a spirocyclic core that is essential for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃S
Molecular Weight296.12 g/mol
CAS Number1556097-47-2

Synthesis Methods

The synthesis of this compound involves several steps starting from commercially available precursors. Common reagents include tosyl chloride and ethylamine, which facilitate the formation of the spirocyclic structure. The process typically requires optimization to achieve high yields and purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on various enzymes or receptors, modulating their activity. This characteristic is crucial for its potential application in drug development .

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against drug-sensitive strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective bactericidal activity .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, suggesting potential use in treating diseases linked to enzyme dysregulation, such as cancer and diabetes .
  • Receptor Modulation : Research indicates that this compound may act as a modulator for various receptors, including dopamine receptors, which could have implications for neurological disorders .

Comparative Studies

Comparative analyses with other spirocyclic compounds reveal that variations in substituents significantly affect biological activity. For instance:

CompoundMIC (μg/mL)Activity Description
This compound0.016Effective against Mycobacterium tuberculosis
5-Methyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octaneHigherLess effective than the ethyl derivative
5-Propyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octaneVariableActivity varies with chain length

The presence of the ethyl group in this compound enhances its reactivity and binding properties compared to other alkyl derivatives.

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular efficacy of several diazaspiro compounds, including 5-Ethyl-8-tosyl derivatives, using resazurin microtiter plate assays (REMA). The results indicated that this compound had one of the lowest MIC values among tested derivatives, underscoring its potential as a lead compound in tuberculosis treatment .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with acetylcholinesterase (AChE). Virtual screening indicated strong binding affinity at critical active sites, suggesting its utility as a therapeutic agent for Alzheimer's disease by inhibiting AChE activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a factorial design approach to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, describes analogous spirocyclic compounds synthesized via cyclization reactions involving oxa-azaspiro intermediates. Use Design of Experiments (DoE) to identify critical parameters and validate reproducibility through spectroscopic characterization (e.g., IR, UV-Vis) .

Q. How can the purity and structural integrity of this compound be rigorously validated?

  • Methodological Answer : Combine elemental analysis with advanced spectroscopic techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., tosyl group S=O stretch at ~1350 cm⁻¹).
  • NMR : Assign spirocyclic proton environments (e.g., ¹H NMR for ethyl and tosyl substituents).
  • HPLC-MS : Detect impurities at trace levels (<0.1%).
  • Cross-reference with ’s protocols for structurally similar spiro compounds .

Q. What theoretical frameworks guide the study of spirocyclic compounds in medicinal chemistry?

  • Methodological Answer : Link research to conformational analysis (e.g., spiro ring strain) and pharmacophore modeling. emphasizes grounding experiments in conceptual frameworks, such as using density functional theory (DFT) to predict bioactive conformations .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine sample preparation (e.g., solvent deuteration artifacts).
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).
  • Step 3 : Compare with computational predictions (e.g., Gaussian or COMSOL simulations of spin-spin coupling).
  • Reference ’s principles for evaluating evidence-based arguments and resolving anomalies .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states under varying dielectric conditions.
  • Docking Studies : Map steric and electronic effects of the tosyl leaving group.
  • AI-Driven Optimization : Use tools like COMSOL Multiphysics to model reaction kinetics ( highlights AI integration for chemical simulations) .

Q. How do structural modifications (e.g., replacing the tosyl group) impact the compound’s bioactivity?

  • Methodological Answer :

  • Comparative Synthesis : Replace tosyl with mesyl or nosyl groups and assess stability/reactivity (see ’s table for analogous substitutions).
  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
  • SAR Analysis : Correlate substituent electronegativity with IC₅₀ values .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • pH-Dependent Degradation Studies : Monitor decomposition via LC-MS at pH 2–12.
  • Isotope Labeling : Use ¹⁸O-tagged water to trace hydrolysis pathways.
  • Theoretical Modeling : Calculate activation energies for ring-opening transitions using DFT .

Critical Considerations

  • Theoretical Alignment : Always ground experimental designs in established frameworks (e.g., transition-state theory for reaction mechanisms) to ensure academic rigor .
  • Data Contradictions : Apply ’s principles for evaluating conflicting results, including peer validation and replication studies .
  • Ethical Compliance : Adhere to ’s safety protocols for handling reactive intermediates and hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.